![molecular formula C6H8N2O2 B1312758 (1R,6S)-2,4-二氮杂双环[4.2.0]辛烷-3,5-二酮 CAS No. 770746-47-9](/img/structure/B1312758.png)

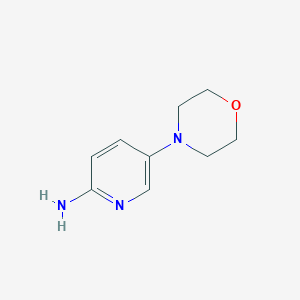

(1R,6S)-2,4-二氮杂双环[4.2.0]辛烷-3,5-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione, also known as DABCO, is a bicyclic dione and an important organic synthetic reagent. DABCO is widely used in organic synthesis due to its versatile reactivity and its low toxicity. It is a versatile reagent used to catalyze a variety of organic reactions and has been employed in the synthesis of a wide range of organic compounds. DABCO has found numerous applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

科学研究应用

Synthesis of Natural Products Containing Highly Strained Trans-Fused Bicyclo[3.3.0]Octane

Scientific Field

This research falls under the field of Chemical Synthesis .

Summary of the Application

The study focuses on the synthesis of natural products containing highly strained trans-fused bicyclo[3.3.0]octane ring systems . These molecules are challenging to synthesize due to their high strain energy .

Methods of Application

The exact methods of synthesis are not detailed in the search results. However, the study provides a comprehensive discussion on the synthesis of natural products containing trans-fused bicyclo[3.3.0]octanes .

Results or Outcomes

The study successfully synthesized a number of natural products with such ring systems . The review aims to offer a helpful reference for total synthesis of highly strained natural products containing trans-fused bicyclo[3.3.0]octane ring systems .

Enantioselective Synthesis of 8-Azabicyclo[3.2.1]Octanes

Scientific Field

This research is in the field of Asymmetric Synthesis .

Summary of the Application

The study reports the first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .

Methods of Application

The asymmetric cycloadditions were performed using a rhodium (II) complex/chiral Lewis acid binary system .

Results or Outcomes

The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

Enantioselective Construction of the 8-Azabicyclo [3.2.1]Octane

Scientific Field

This research is in the field of Organic & Biomolecular Chemistry .

Summary of the Application

The study focuses on the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .

Methods of Application

The exact methods of construction are not detailed in the search results. However, the study provides a comprehensive discussion on the enantioselective construction of the 8-azabicyclo [3.2.1]octane scaffold .

Results or Outcomes

The review compiles the most relevant achievements in these areas .

Enantioselective Synthesis of 8-Azabicyclo [3.2.1]Octanes

Scientific Field

This research is in the field of Chemical Communications .

Results or Outcomes

The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .

属性

IUPAC Name |

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-5-3-1-2-4(3)7-6(10)8-5/h3-4H,1-2H2,(H2,7,8,9,10)/t3-,4+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRMRKTYBGULCU-IUYQGCFVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]1C(=O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70461149 |

Source

|

| Record name | GD-0711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione | |

CAS RN |

770746-47-9 |

Source

|

| Record name | GD-0711 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70461149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1312695.png)